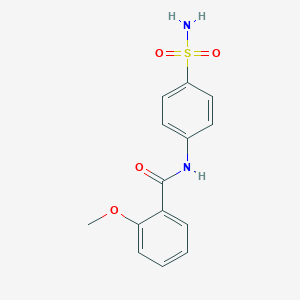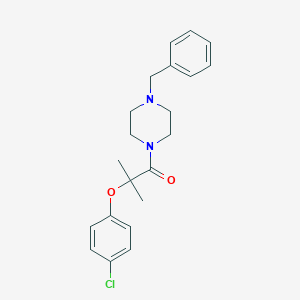![molecular formula C7H8N2S3 B240908 Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- is a heterocyclic compound that has been studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been found to inhibit the growth of cancer cells by inducing apoptosis. It does so by activating the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of topoisomerase II, Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been found to have significant biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. In addition, Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been found to have good electron-transporting properties, which makes it a potential candidate for use in organic electronics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which makes it a potential candidate for use in cancer therapy. Another advantage is its good electron-transporting properties, which makes it a potential candidate for use in organic electronics.
One of the limitations of using Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- in lab experiments is its toxicity. In vitro studies have shown that it can be toxic to normal cells at high concentrations, which limits its potential use in cancer therapy. Another limitation is its limited solubility in water, which makes it difficult to use in aqueous environments.
Orientations Futures
There are several future directions for the study of Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-. One direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of its potential as an anticancer agent in vivo. In addition, further studies are needed to determine its toxicity and potential side effects in vivo. Finally, the study of its potential applications in organic electronics should be further explored.
Méthodes De Synthèse
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- can be synthesized using different methods. One of the methods involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then reacted with methyl isothiocyanate to give Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-. Another method involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then reacted with methyl isothiocyanate to give Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-.
Applications De Recherche Scientifique
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In the field of material science, it has been studied for its potential applications in organic electronics. It has been found to have good electron-transporting properties and can be used as a hole-transporting material in organic light-emitting diodes.
Propriétés
Nom du produit |
Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl- |
|---|---|
Formule moléculaire |
C7H8N2S3 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
6-ethyl-2-methyl-[1,3]thiazolo[5,4-d][1,3]thiazole-5-thione |
InChI |
InChI=1S/C7H8N2S3/c1-3-9-6-5(12-7(9)10)8-4(2)11-6/h3H2,1-2H3 |
Clé InChI |
JTJYXPNEKPQHRV-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(N=C(S2)C)SC1=S |
SMILES canonique |
CCN1C2=C(N=C(S2)C)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)

![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)



![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)



![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)